molecular formula C33H61ClN2O6S B601429 Clindamycine Pentadécanoate CAS No. 1123211-67-5

Clindamycine Pentadécanoate

Numéro de catalogue: B601429
Numéro CAS: 1123211-67-5
Poids moléculaire: 649.4 g/mol
Clé InChI: YQVJBMURKHNOBB-VYUCIWTASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clindamycin Pentadecanoate is an impurity in the synthesis of Clindamycin Palmitate Hydrochloride, a semi-synthetic antibiotic with high bioavailability. Clindamycin Palmitate is an antibacterial.

Applications De Recherche Scientifique

Pharmacokinetics of Clindamycin Pentadecanoate

Clindamycin Pentadecanoate is designed to provide sustained release of clindamycin over an extended period. This formulation enhances patient compliance by reducing the frequency of dosing. The pharmacokinetic profile shows that Clindamycin Pentadecanoate achieves higher plasma concentrations with a prolonged half-life compared to standard formulations .

Parameter Clindamycin Pentadecanoate Traditional Clindamycin
Half-Life Extended (up to 24 hours)2-3 hours
Dosing Frequency Once every 24 hoursMultiple times per day
Peak Plasma Levels Higher sustained levelsFluctuating levels

Treatment of Infections

Clindamycin Pentadecanoate is particularly useful in treating serious infections caused by susceptible anaerobic bacteria and certain Gram-positive cocci. Its long-acting nature allows for effective treatment in cases where adherence to a multiple-dose regimen may be challenging.

  • Anaerobic Infections: Effective against infections such as peritonitis and abscesses.
  • Bone and Joint Infections: Useful in treating osteomyelitis caused by Staphylococcus aureus.

Dermatological Applications

In dermatology, Clindamycin Pentadecanoate can be employed for the management of acne vulgaris. Studies have indicated that long-acting formulations may improve patient outcomes by maintaining therapeutic drug levels over extended periods .

  • Acne Treatment: Clinical trials have shown that formulations containing clindamycin are effective in reducing acne lesions when applied topically or taken orally.

Prophylactic Use

Clindamycin Pentadecanoate can be utilized for antimicrobial prophylaxis, particularly in patients undergoing dental procedures who are at risk for endocarditis due to viridans group streptococci .

Case Study 1: Osteomyelitis Treatment

A study involving patients with osteomyelitis demonstrated that those treated with Clindamycin Pentadecanoate showed significant improvement in clinical outcomes compared to those on traditional regimens. The extended-release formulation allowed for better management of pain and infection control.

Case Study 2: Acne Management

In a clinical trial involving patients with moderate to severe acne, those treated with Clindamycin Pentadecanoate experienced a greater reduction in acne lesions compared to those receiving standard topical treatments alone. This highlights the efficacy of sustained drug delivery in managing chronic dermatological conditions .

Mécanisme D'action

Target of Action

Clindamycin Pentadecanoate primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

Clindamycin Pentadecanoate inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to Clindamycin Pentadecanoate’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle .

Biochemical Pathways

The major biochemical pathway affected by Clindamycin Pentadecanoate is the protein synthesis pathway of bacteria . By binding to the 50S ribosomal subunit, it disrupts protein synthesis, leading to changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Result of Action

The result of Clindamycin Pentadecanoate’s action is the inhibition of bacterial growth and proliferation . By disrupting bacterial protein synthesis, it causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms . This makes it effective against serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .

Action Environment

The efficacy and stability of Clindamycin Pentadecanoate can be influenced by environmental factors such as local bacterial resistance patterns . For instance, it can be used for infections in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common; however, its usefulness depends on local resistance patterns .

Analyse Biochimique

Biochemical Properties

Clindamycin Pentadecanoate, like its parent compound Clindamycin, works primarily by binding to the 50s ribosomal subunit of bacteria . This agent disrupts protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . It has been found to interact with a variety of proteins, including cell division protein FtsZ .

Cellular Effects

Clindamycin Pentadecanoate, through its parent compound Clindamycin, has a significant impact on various types of cells and cellular processes. By disrupting bacterial protein synthesis, Clindamycin causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The molecular mechanism of Clindamycin Pentadecanoate involves binding to the 50s ribosomal subunit of bacteria . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, inhibiting early chain elongation . This mechanism is thought to be due to Clindamycin’s three-dimensional structure, which closely resembles the 3D structure of the 50s ribosomal subunit .

Temporal Effects in Laboratory Settings

The phosphate salt of Clindamycin available as an injection dosage form is a prodrug, and its active metabolite is Clindamycin after the first pass metabolite . Clindamycin intravenous infusion attains the maximum concentration within a short duration of time .

Metabolic Pathways

Clindamycin Pentadecanoate is metabolized by the cytochrome P450 (CYP)3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . Knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest .

Subcellular Localization

In terms of subcellular localization, one of the protein targets of Clindamycin derivatives, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments . This suggests that Clindamycin Pentadecanoate may also exert its antibacterial effects in these subcellular locations.

Activité Biologique

Clindamycin Pentadecanoate is a derivative of Clindamycin, a lincosamide antibiotic known for its effectiveness against various bacterial infections. This article delves into the biological activity of Clindamycin Pentadecanoate, exploring its mechanism of action, pharmacokinetics, clinical applications, and safety profile based on diverse research findings.

Target and Mode of Action

Clindamycin Pentadecanoate primarily targets the 50S ribosomal subunit of bacteria. It inhibits bacterial protein synthesis by binding to the 23S rRNA component of the ribosome, which disrupts the assembly and function of the ribosomal machinery necessary for protein production . This action leads to a bacteriostatic effect, although at higher concentrations, it may exhibit bactericidal properties .

Biochemical Pathways

The major biochemical pathway affected by Clindamycin Pentadecanoate is the protein synthesis pathway . By inhibiting protein synthesis, the compound not only prevents bacterial growth but also alters cellular processes that enhance the host's immune response against infections . The compound is metabolized by cytochrome P450 enzymes, leading to bioactive metabolites that contribute to its therapeutic effects.

Pharmacokinetics

Clindamycin Pentadecanoate exhibits favorable pharmacokinetic properties:

  • Absorption : It is well-absorbed from the gastrointestinal tract, achieving high tissue concentrations in various organs, including bone and joints .
  • Distribution : The drug has a wide distribution in body tissues, with notable accumulation in neutrophils and other immune cells .
  • Metabolism : It undergoes hepatic metabolism, with a plasma half-life ranging from 2 to 3 hours in healthy individuals. In patients with liver impairment, this half-life can extend significantly .
  • Excretion : The drug and its metabolites are primarily excreted via bile .

Clinical Applications

Clindamycin Pentadecanoate is utilized in treating various infections due to its broad-spectrum activity against Gram-positive cocci and anaerobic bacteria. It is particularly effective in treating:

  • Skin and Soft Tissue Infections : Its efficacy against Staphylococcus aureus, including MRSA strains, makes it a valuable option for skin infections .
  • Acne Vulgaris : Topical formulations have shown effectiveness in reducing acne lesions by targeting Cutibacterium acnes .
  • Intra-abdominal Infections : Clindamycin's ability to penetrate tissues allows it to be effective in complicated intra-abdominal infections .

Safety Profile

Clinical studies have evaluated the safety of Clindamycin Pentadecanoate. A notable pharmacoepidemiological study involving infants indicated that while clindamycin exposure was associated with some adverse events (e.g., thrombocytopenia), it did not significantly increase the risk of severe complications such as death or sepsis .

Case Study Summary

StudyPopulationFindings
Pharmacoepidemiological Study4089 infantsIncreased odds of NEC with higher clindamycin exposure (OR=1.95) but no significant increase in mortality or sepsis.
Topical Clindamycin for AcneModerate to severe acne patientsSignificant improvement after 8 weeks compared to hydroalcoholic products; no significant difference at 4 or 12 weeks .

Propriétés

Numéro CAS

1123211-67-5

Formule moléculaire

C33H61ClN2O6S

Poids moléculaire

649.4 g/mol

Nom IUPAC

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate

InChI

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(19-7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)/t23-,24+,25-,27+,28+,29-,30+,31+,33+/m0/s1

Clé InChI

YQVJBMURKHNOBB-VYUCIWTASA-N

SMILES

CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

SMILES isomérique

CCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O

SMILES canonique

CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Pentadecanoate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.